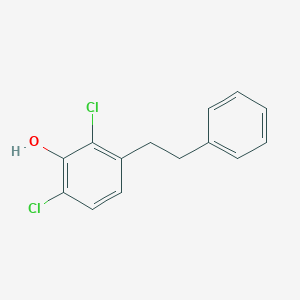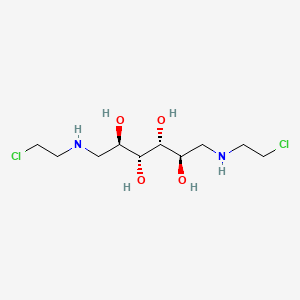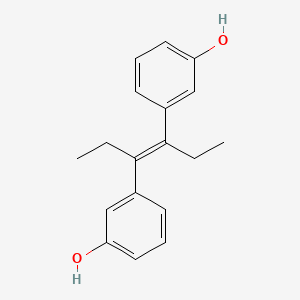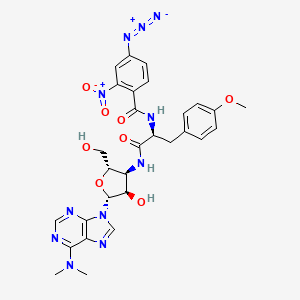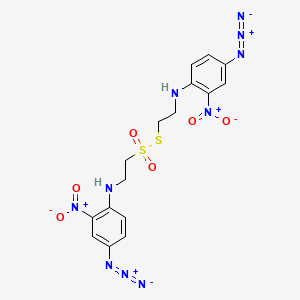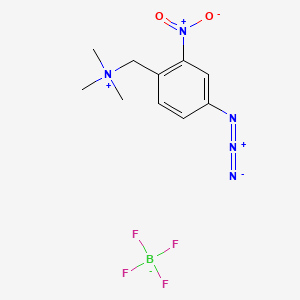![molecular formula C23H21ClN4O4 B1229008 N-[1-[(4-chlorophenyl)methyl]-5-methyl-3-pyrazolyl]-5-(2,5-dimethoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B1229008.png)
N-[1-[(4-chlorophenyl)methyl]-5-methyl-3-pyrazolyl]-5-(2,5-dimethoxyphenyl)-3-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-[(4-chlorophenyl)methyl]-5-methyl-3-pyrazolyl]-5-(2,5-dimethoxyphenyl)-3-isoxazolecarboxamide is a dimethoxybenzene.
Wissenschaftliche Forschungsanwendungen
Molecular Interaction Studies
N-[1-[(4-chlorophenyl)methyl]-5-methyl-3-pyrazolyl]-5-(2,5-dimethoxyphenyl)-3-isoxazolecarboxamide has been studied for its interaction with cannabinoid receptors. It is known as a potent and selective antagonist for the CB1 cannabinoid receptor. Conformational analysis and pharmacophore models have been developed to understand its interaction with the receptor. This compound demonstrates potential for understanding receptor binding and pharmacology in cannabinoid research (Shim et al., 2002).
Antimicrobial and Anticancer Activity
Studies have shown the synthesis of novel pyrazole derivatives from this compound, exhibiting significant antimicrobial and anticancer activities. This suggests its potential as a precursor for developing effective antimicrobial and anticancer agents (Hafez et al., 2016).
Obesity Treatment Research
Research has been conducted on derivatives of this compound for treating obesity. Specifically, a novel cannabinoid-1 receptor (CB1R) inverse agonist was discovered, which showed promise in reducing body weight and food intake in animal models, highlighting its potential in obesity treatment (Yan et al., 2010).
Crystal and Molecular Structure Analysis
The compound has been the subject of crystallography studies, which are crucial for understanding its molecular structure. Such structural insights are fundamental for the development of new drugs and materials (Kamani et al., 2019).
Anti-inflammatory Research
Derivatives of this compound have been synthesized and tested for their anti-inflammatory activity, showing significant potential in this area. This suggests its usefulness in developing new anti-inflammatory drugs (El‐Hawash & El-Mallah, 1998).
Insecticidal Activity
Research into the insecticidal activity of carbamoylated and acylated pyrazolines, derived from this compound, has been conducted. This highlights its potential application in developing new insecticides (Hasan et al., 1996).
Appetite Suppression and Body Weight Reduction
Analogues of diaryl dihydropyrazole-3-carboxamides, synthesized from this compound, have shown significant effects in reducing body weight and suppressing appetite in animal models. This underscores its potential in developing treatments for conditions like obesity (Srivastava et al., 2007).
Antitubercular Activities
New derivatives of this compound have been studied for their antitubercular activities, with some showing promising results against Mycobacterium tuberculosis. This signifies its potential in tuberculosis treatment research (Nayak et al., 2016).
Eigenschaften
Molekularformel |
C23H21ClN4O4 |
|---|---|
Molekulargewicht |
452.9 g/mol |
IUPAC-Name |
N-[1-[(4-chlorophenyl)methyl]-5-methylpyrazol-3-yl]-5-(2,5-dimethoxyphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C23H21ClN4O4/c1-14-10-22(26-28(14)13-15-4-6-16(24)7-5-15)25-23(29)19-12-21(32-27-19)18-11-17(30-2)8-9-20(18)31-3/h4-12H,13H2,1-3H3,(H,25,26,29) |
InChI-Schlüssel |
NOUHCOWSAORKNW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)Cl)NC(=O)C3=NOC(=C3)C4=C(C=CC(=C4)OC)OC |
Kanonische SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)Cl)NC(=O)C3=NOC(=C3)C4=C(C=CC(=C4)OC)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


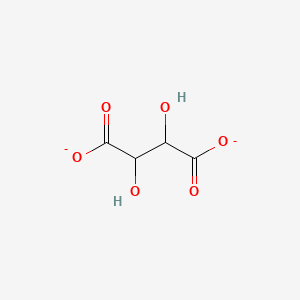
![4-[(3-Methyl-5-nitro-4-imidazolyl)amino]phenol](/img/structure/B1228928.png)
![5-bromo-N-[2-(2-methyl-1-indolyl)ethyl]-2-furancarboxamide](/img/structure/B1228930.png)
![2,4-dichloro-N-[(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)-sulfanylidenemethyl]benzamide](/img/structure/B1228931.png)
![N-[3-(1-azepanylsulfonyl)phenyl]-4-oxo-1-benzopyran-2-carboxamide](/img/structure/B1228935.png)
![N-[2-[1-(3,5-dimethyl-1-piperidinyl)-1-oxopropan-2-yl]oxyphenyl]acetamide](/img/structure/B1228937.png)
![1-phenylspiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-[1,4]oxazino[4,3-a]quinoline]-2,4,6-trione](/img/structure/B1228938.png)
![4-Nitrobenzoic acid [(5-nitro-2-thiopheneyl)methylene]hydrazide](/img/structure/B1228939.png)
